molecular formula C17H21N3O3 B2809195 N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2201498-51-1

N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2809195
CAS No.: 2201498-51-1
M. Wt: 315.373
InChI Key: LUSLCWCIJOGULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine-1-carboxylic acid with an appropriate reagent to introduce the oxo group, followed by coupling with a phenylmethyl halide to form the intermediate. This intermediate is then reacted with prop-2-enamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(4-Methyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
  • N-[[4-(4-Ethyl-3-oxopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
  • N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]but-2-enamide

Uniqueness

N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a piperazine ring with an ethyl group and an oxo group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[[4-(4-ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-15(21)18-11-13-5-7-14(8-6-13)17(23)20-10-9-19(4-2)16(22)12-20/h3,5-8H,1,4,9-12H2,2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSLCWCIJOGULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1=O)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.